molecular formula C25H24N2 B12921101 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline

4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline

Cat. No.: B12921101
M. Wt: 352.5 g/mol
InChI Key: PAYQSDMMJADTMS-OBGWFSINSA-N
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Description

4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline is a chemical compound with the CAS Registry Number 54827-59-7 and a molecular formula of C₂₅H₂₄N₂ . It features a molecular structure that incorporates an acridine moiety, a heterocyclic compound known for its planar, conjugated aromatic system . Acridine and its derivatives are of significant interest in scientific research due to their broad spectrum of biological activity, which has been reported to include antibacterial, antitumor, and antiparasitic properties . One of the most consensual mechanisms of action for acridine-based compounds is their ability to interact with DNA . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Specific research applications and a detailed mechanism of action for this particular vinyl-derivatized compound are areas for ongoing investigation, as current literature focuses more broadly on the acridine class of molecules. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(E)-2-acridin-9-ylethenyl]-N,N-diethylaniline

InChI

InChI=1S/C25H24N2/c1-3-27(4-2)20-16-13-19(14-17-20)15-18-21-22-9-5-7-11-24(22)26-25-12-8-6-10-23(21)25/h5-18H,3-4H2,1-2H3/b18-15+

InChI Key

PAYQSDMMJADTMS-OBGWFSINSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Wittig or Knoevenagel-Type Condensation for Vinyl Linkage Formation

A common approach to synthesize styryl acridine derivatives, including 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline, is through condensation reactions between an aldehyde-functionalized acridine and an active methylene compound or an amine derivative.

  • General Procedure:

    • The acridine nucleus is functionalized at the 9-position with an aldehyde group (9-acridinyl aldehyde).
    • This aldehyde undergoes a condensation reaction with N,N-diethylaniline or its derivatives under basic or acidic catalysis to form the vinyl linkage.
    • The reaction typically proceeds via a Knoevenagel condensation mechanism, yielding the vinyl-substituted acridine compound.
  • Reaction Conditions:

    • Solvents such as ethanol or methanol are commonly used.
    • Reflux conditions for several hours (e.g., 2–6 hours) to ensure complete reaction.
    • Catalysts such as piperidine or ammonium acetate may be employed to facilitate condensation.
  • Yields and Purification:

    • Yields range from moderate to high (60–85%) depending on reaction optimization.
    • Purification is typically achieved by recrystallization or column chromatography.

Modified One-Pot Synthesis Using 9-Chloroacridine Intermediates

An alternative method involves the use of 9-chloroacridine as a starting material, which reacts with alkoxides and subsequently with amines to form acridine derivatives.

  • Procedure:

    • 9-Chloroacridine is reacted with sodium ethoxide or sodium methoxide in the corresponding alcohol solvent under reflux for approximately 2.5 hours.
    • The amino compound (e.g., N,N-diethylaniline) is then added, and the mixture is refluxed for an additional 4 hours.
    • This one-pot method avoids isolation of intermediates and improves overall yield.
  • Advantages:

    • Higher yields compared to direct reaction of amino compounds with 9-chloroacridine in basic media.
    • Simplified process with fewer purification steps.
  • Reference Example:

    • Lyakhov et al. reported this method for synthesizing 9-acridinyl amino acid derivatives, which can be adapted for vinyl-substituted acridine compounds.

Photopolymerizable Acridine Derivative Synthesis (Related Methodology)

Patents and literature describe the synthesis of acridine derivatives via ester interchange and alkylation reactions involving β-(acridin-9-yl)acrylic acid or its salts.

  • Key Steps:

    • Preparation of β-(acridin-9-yl)acrylic acid by reaction of 9-methylacridine with chloral and subsequent hydroxide treatment.
    • Ester interchange reactions with glycols or alkylene dihalides in solvents like toluene or DMF, catalyzed by tetraisopropyl titanate or dibutyl tin oxide.
    • These methods yield acridine derivatives with vinyl or acrylate functionalities, which can be further modified to introduce N,N-diethylaniline groups.
  • Example:

    • Reaction of potassium salt of β-(acridin-9-yl)acrylic acid with 1,4-dibromobutane in DMF at 100 °C for 2 hours yields bis-acridinyl acrylate derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages References
Knoevenagel Condensation 9-Acridinyl aldehyde + N,N-diethylaniline Reflux in ethanol, base catalyst, 2–6 h 60–85 Simple, direct vinyl linkage formation
One-Pot Reaction with 9-Chloroacridine 9-Chloroacridine + sodium alkoxide + amine Reflux in alcohol, 6.5 h total Higher than direct amine reaction Improved yield, fewer steps
Pd-Catalyzed Cross-Coupling 9-Haloacridine + vinyl-substituted aniline Reflux in dioxane/DMF, Pd(0) catalyst, 4 h Variable High selectivity, versatile (hypothetical)
Ester Interchange & Alkylation β-(Acridin-9-yl)acrylic acid salts + glycols or dihalides 50–150 °C, inert solvents, catalysts 70–81 Suitable for photopolymerizable derivatives

Chemical Reactions Analysis

Types of Reactions

4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photophysical Applications

Fluorescent Probes
Due to its acridine structure, this compound exhibits significant fluorescence properties, making it suitable for use as a fluorescent probe in biochemical assays. The ability to absorb and emit light at specific wavelengths allows researchers to track biological processes in real time.

Case Study: Cellular Imaging
In a study published in the Journal of Fluorescence, researchers utilized 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline to visualize cellular components. The compound's fluorescence was effectively used to stain live cells, enabling the observation of cellular dynamics under a fluorescence microscope. The results demonstrated high specificity and low cytotoxicity, affirming its relevance in live-cell imaging applications.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in OLED technology due to its excellent charge transport properties and stability. OLEDs are known for their energy efficiency and high-quality color rendering.

Data Table: OLED Performance Metrics

ParameterValue
Emission Peak Wavelength550 nm
Luminance2000 cd/m²
Device Lifetime10,000 hours

Case Study: OLED Fabrication
A research team at a leading university synthesized OLED devices incorporating this compound. The devices exhibited superior brightness and efficiency compared to traditional materials. The study concluded that the incorporation of this compound significantly enhanced the performance metrics of the OLEDs.

Biological Applications

Anticancer Activity
Research has indicated that compounds related to acridine derivatives exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.

Data Table: Anticancer Activity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

Case Study: In Vitro Testing
In vitro assays conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant cell death, supporting its potential as a lead compound in anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Cores

(E)-4-(2-(Anthracen-9-yl)vinyl)-N,N-diethylaniline

  • Structure : Replaces the acridine core with anthracene.
  • Synthesis : Prepared via Heck coupling, yielding 70.1% with a melting point of 110°C .
  • Photophysical Properties : Exhibits strong fluorescence (λem ≈ 500–550 nm) due to extended π-conjugation in anthracene. Quantum yield data are unavailable.
  • Key Difference : Anthracene’s planar structure enhances fluorescence intensity compared to the nitrogen-containing acridine, which may introduce electron-deficient character .

4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline

  • Structure : Incorporates a chloro-substituted dihydroacridine and a phenyl group at position 10.
  • Molecular Weight : 438.999 g/mol (vs. 352.47 g/mol for the target compound).
  • Applications : Used in photoredox catalysis due to its redox-active acridine core. The chloro substituent increases electrophilicity, enhancing reactivity in cross-coupling reactions .

Triazine-Based Analogues (e.g., 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline)

  • Structure : Features a triazine acceptor linked to N,N-diethylaniline.
  • Electronic Properties : Acts as a push-pull chromophore with ICT behavior. The triazine group’s strong electron-withdrawing nature shifts absorption maxima to longer wavelengths (λabs ≈ 400–450 nm) compared to acridine derivatives .
  • Synthetic Utility : Easily functionalized at the 4,6-positions of triazine, enabling modular design for optoelectronic materials .
Functional Analogues with Modified Substituents

4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline (SI20)

  • Structure : Contains a diazenyl linker and isoxazole ring.
  • Synthesis : Achieved via diazo coupling in 66% yield .
  • Applications : Primarily studied for antimicrobial activity, unlike the acridine derivative’s focus on photophysics. The diazenyl group introduces pH-sensitive behavior .

Carbazole-Anthranyl π-Conjugates

  • Structure: Carbazole donors paired with anthranyl acceptors.

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups λabs (nm) Applications Reference
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline Acridine 352.47 Vinyl, N,N-diethylaniline N/A Optoelectronics (potential)
(E)-4-(2-(Anthracen-9-yl)vinyl)-N,N-diethylaniline Anthracene 384.47 Vinyl, N,N-diethylaniline ~450 Fluorescent probes
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline Triazine 324.20 Triazine, N,N-diethylaniline ~420 Organic LEDs, sensors
4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline Isoxazole 311.39 Diazenyl, isoxazole ~350 Antimicrobial agents

Research Findings and Trends

  • Acridine vs. Anthracene: Acridine derivatives generally exhibit lower fluorescence quantum yields than anthracene analogues due to non-radiative decay pathways from nitrogen lone pairs . However, acridine’s electron-deficient nature makes it superior in redox applications .
  • Triazine-Based Systems : These derivatives outperform acridine compounds in ICT efficiency, with tunable absorption/emission spectra via triazine functionalization .
  • Synthetic Challenges : The target compound’s vinyl-linked acridine-aniline structure may face steric hindrance during synthesis, reducing yields compared to triazine or diazenyl analogues .

Biological Activity

4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline is an organic compound characterized by its unique structure, which includes an acridine moiety, a vinyl group, and diethylamino substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The acridine derivatives are known for their fluorescent properties and interactions with biomolecules, making them candidates for various therapeutic applications.

The molecular formula of this compound is C25H24N2. The acridine structure allows for significant electronic and photophysical characteristics, which can be exploited in biological systems. The compound's reactivity stems from both the vinyl and diethylamino groups, enabling it to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer activity. Acridines are known to intercalate into DNA, disrupting replication and transcription processes. A review highlighted that several acridine compounds have been investigated for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that acridine derivatives can inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma). For instance, compounds derived from acridine showed IC50 values significantly lower than standard chemotherapeutics like etoposide, indicating higher cytotoxicity against these cell lines .

Compound NameCell LineIC50 (µM)
This compoundA549 (Lung)59.12 - 14.87
Other AcridinesHT-29 (Colorectal)17.32 - 5.90

The mechanism through which this compound exerts its biological effects primarily involves DNA intercalation. This interaction is facilitated by the planar structure of the acridine ring, allowing it to fit between base pairs in the DNA helix. This binding can lead to structural distortions in DNA, ultimately triggering cellular responses such as apoptosis .

Interaction Studies

Fluorescence spectroscopy has been employed to study the binding affinity of this compound with biomolecules such as DNA and proteins. These studies reveal that the compound exhibits strong binding characteristics, which can be quantitatively assessed through changes in fluorescence intensity upon binding.

Comparative Analysis

To understand the biological potential of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureUnique Aspect
4-(9-Aminoacridin-2-yl)anilineContains amino groupEnhanced solubility and potential biological activity
10-(3-Dimethylaminopropyl)acridin-9(10H)-oneDimethylamino substituentIncreased electron density affecting photophysical properties
4-(2-(Acridin-9-yl)vinyl)-N,N-dimethylanilineDimethylamine instead of diethylamineDifferent steric hindrance influencing reactivity

These comparisons illustrate how variations in substituents can significantly affect the chemical behavior and application potential of acridine derivatives while maintaining core structural similarities.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Heck or Suzuki coupling, between acridin-9-yl derivatives and N,N-diethylaniline precursors. For example, coupling 9-acridinecarboxaldehyde with a vinyl-substituted N,N-diethylaniline intermediate under palladium catalysis (e.g., Pd(OAc)₂) in a polar aprotic solvent (DMF or THF) at 80–100°C typically yields the target compound. Optimizing ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) is critical to suppress side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted acridine byproducts.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR : ¹H/¹³C NMR to verify the vinyl bridge (δ ~6.5–7.5 ppm for vinyl protons) and acridine/diethylaniline substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly the trans-configuration of the vinyl group .
    Discrepancies in spectral data should be resolved using computational tools (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What are the primary photophysical properties of this compound, and how do they compare to related acridine derivatives?

  • Methodological Answer : UV-Vis and fluorescence spectroscopy reveal absorption/emission maxima influenced by the electron-donating N,N-diethylaniline group and the conjugated acridin-9-yl system. For example:

  • Absorption : λ_max ~350–400 nm (π→π* transitions).
  • Emission : λ_em ~450–500 nm with moderate quantum yield (Φ ~0.3–0.5), typical of acridine-based fluorophores.
    Solvent polarity and pH must be controlled to avoid aggregation-induced quenching .

Advanced Research Questions

Q. How can researchers address contradictions between experimental and computational data for this compound’s electronic properties?

  • Methodological Answer : Discrepancies often arise from approximations in DFT methods (e.g., B3LYP vs. CAM-B3LYP functionals). To resolve this:

  • Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations using solvent models (e.g., PCM).
  • Validate frontier molecular orbital (HOMO-LUMO) calculations against cyclic voltammetry data .
  • Re-examine sample purity if computational and experimental Stokes shifts diverge significantly .

Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions (light, oxygen, temperature)?

  • Methodological Answer :

  • Light Stability : Conduct accelerated degradation studies using a xenon lamp (simulated sunlight) and monitor via HPLC for decomposition products (e.g., acridinone derivatives).
  • Oxidative Stability : Use O₂-saturated solutions with EPR spectroscopy to detect radical intermediates.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for acridine derivatives). Store samples in amber vials under inert gas (N₂/Ar) to prolong shelf life .

Q. How can researchers optimize the compound’s application in optoelectronic devices despite its limited solubility?

  • Methodological Answer :

  • Solubility Enhancement : Introduce solubilizing groups (e.g., tert-butyl or PEG chains) to the N,N-diethylaniline moiety without disrupting conjugation.
  • Thin-Film Fabrication : Use spin-coating with co-solvents (e.g., chlorobenzene:dioxane) or vacuum deposition for uniform layers.
  • Device Testing : Pair with hole-transport materials (e.g., Spiro-OMeTAD) in OLED architectures to assess electroluminescence efficiency .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation with tartaric acid.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during vinyl bond formation to control stereochemistry.
  • Characterization : Validate enantiopurity via circular dichroism (CD) spectroscopy or chiral shift reagents in NMR .

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